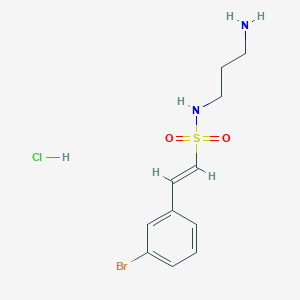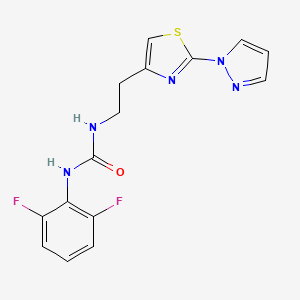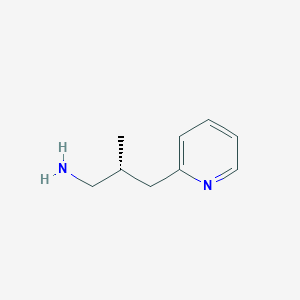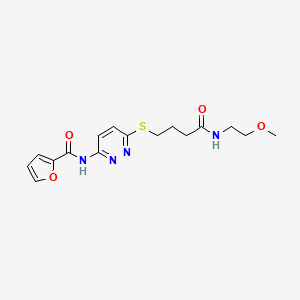![molecular formula C22H25N3O5S2 B2433824 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 865161-32-6](/img/structure/B2433824.png)
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O5S2 and its molecular weight is 475.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Characterization
Synthesis Methods : This compound and its derivatives have been synthesized through various methods. For example, Bobeldijk et al. (1990) discussed a simple and high-yield synthesis method starting from 2,6-dimethoxybenzoic acid (Bobeldijk et al., 1990). Similarly, Saeed and Rafique (2013) synthesized novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides (Saeed & Rafique, 2013).
Chemical Properties : Research by Hemphill, Müller, and Müller (2007) on thiazolides, a class of compounds including the mentioned benzamide, discusses their structure-function relationship in treating parasitic infections (Hemphill, Müller, & Müller, 2007).
Potential Therapeutic Uses
Cancer Research : The compound has been explored for its potential anticancer properties. For instance, Hour et al. (2007) synthesized derivatives and assessed their cytotoxicity against various cancer cell lines (Hour et al., 2007).
Antimicrobial Applications : Various studies have evaluated the antimicrobial properties of derivatives. Chawla (2016) synthesized thiazole derivatives and reported on their antimicrobial activity (Chawla, 2016).
Neuroleptic Activity : Some studies, like that by Iwanami et al. (1981), have explored the neuroleptic activity of related benzamides, providing insights into potential psychiatric applications (Iwanami et al., 1981).
Antipsychotic Potential : Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of similar compounds, which suggests their potential as antipsychotic agents (Högberg et al., 1990).
Radioligand Applications : Brown-Proctor et al. (1999) prepared a carbon-11 labeled form for in vivo studies as a radioligand for acetylcholinesterase, which has implications in neurological research (Brown-Proctor et al., 1999).
Additional Applications
Photodynamic Therapy : Pişkin, Canpolat, and Öztürk (2020) synthesized zinc phthalocyanine derivatives containing benzenesulfonamide for use in photodynamic therapy, an area of research relevant to cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Effect : Jafar et al. (2017) investigated the antifungal effects of derivatives containing heterocyclic compounds, highlighting another potential therapeutic application (Jafar et al., 2017).
特性
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-29-14-13-25-19-10-7-17(30-2)15-20(19)31-22(25)23-21(26)16-5-8-18(9-6-16)32(27,28)24-11-3-4-12-24/h5-10,15H,3-4,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVFHAXWLQYJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1H-benzimidazol-2-yl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2433745.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2433746.png)



![N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433753.png)


![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)thio]-1H-indole](/img/structure/B2433757.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone](/img/structure/B2433760.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2433761.png)
![N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2433764.png)